2,3,3-Trimethylbutyl methanesulfonate

Description

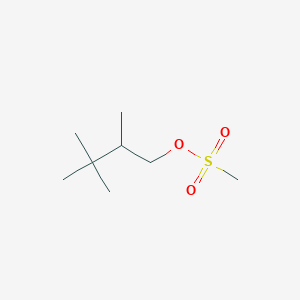

2,3,3-Trimethylbutyl methanesulfonate is an alkyl methanesulfonate ester characterized by a branched alkyl chain (2,3,3-trimethylbutyl) attached to a methanesulfonate group. Methanesulfonates are widely used as alkylating agents in organic synthesis due to their stability and leaving-group properties. The branched structure of the 2,3,3-trimethylbutyl group may influence its reactivity, solubility, and steric effects compared to linear or less-substituted analogs.

Properties

IUPAC Name |

2,3,3-trimethylbutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S/c1-7(8(2,3)4)6-11-12(5,9)10/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCINCJWGMLXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethylbutyl methanesulfonate can be synthesized through the esterification of 2,3,3-trimethylbutanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbutyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Hydrolysis: Acidic or basic conditions are typically used to facilitate hydrolysis.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used in the reaction.

Hydrolysis: The primary products are methanesulfonic acid and 2,3,3-trimethylbutanol.

Scientific Research Applications

2,3,3-Trimethylbutyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: This compound can be used in the preparation of drug molecules and active pharmaceutical ingredients.

Industrial Chemistry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-trimethylbutyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the alkyl-oxygen bond. This intermediate can then react with nucleophiles in the cellular environment, leading to various biochemical effects . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Branched Alkyl Chains

The provided evidence highlights compounds with structurally similar branched alkyl groups but differing functional moieties:

- 1,3,3-Trimethylbutyl Phosphonofluoridates (e.g., ethyl, isopropyl, and propyl derivatives): These compounds share the 1,3,3-trimethylbutyl alkyl chain but feature phosphonofluoridate ester groups. Key Differences:

- Reactivity: Phosphonofluoridates exhibit higher electrophilicity due to the P–F bond, making them more reactive toward nucleophiles compared to methanesulfonates.

- Toxicity: Phosphonofluoridates are potent acetylcholinesterase inhibitors, whereas methanesulfonates are generally less toxic and used in controlled synthetic applications.

Alkyl Methanesulfonates with Linear Chains

Linear analogs such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-studied alkylating agents.

- Steric Hindrance : The branched 2,3,3-trimethylbutyl group likely reduces nucleophilic substitution rates compared to linear alkyl chains (e.g., methyl or ethyl), altering reaction kinetics and selectivity.

- Solubility : Increased hydrophobicity from the branched chain may lower aqueous solubility relative to linear methanesulfonates.

Sulfonate Esters in Pesticide Chemistry

references sulfonylurea herbicides (e.g., metsulfuron-methyl), which contain sulfonate groups but differ fundamentally in structure and application:

- Functional Group : Sulfonylureas feature sulfonamide linkages rather than alkyl sulfonate esters.

- Biological Activity : These compounds inhibit plant acetolactate synthase (ALS), whereas alkyl methanesulfonates are primarily synthetic intermediates without herbicidal activity.

Data Table: Comparative Analysis of Key Compounds

*Specific data on this compound are absent in the provided evidence; properties are inferred from structural analogs.

Research Findings and Implications

- Reactivity Trends: Branched alkyl methanesulfonates are expected to exhibit slower alkylation kinetics than linear analogs due to steric effects, as seen in phosphonofluoridate analogs .

- Synthetic Utility: The branched chain in this compound may enhance stability in non-polar solvents, favoring applications in hydrophobic environments.

Biological Activity

2,3,3-Trimethylbutyl methanesulfonate (TMBMS) is a sulfonate ester that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a branched alkyl chain and a sulfonate group, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C10H22O3S

- Molecular Weight : 218.35 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)(C)C(CS(=O)(=O)O)C

The biological activity of TMBMS is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor interactions, leading to diverse physiological effects. Research indicates that TMBMS may influence pathways involved in inflammation and cellular signaling.

Biological Activity Overview

TMBMS has been investigated for several biological activities:

- Antimicrobial Properties : Studies have shown that TMBMS exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell growth.

- Anticancer Potential : Preliminary research suggests that TMBMS may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : TMBMS may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. This property is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of TMBMS against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

This data demonstrates that TMBMS has significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies reported in Cancer Letters highlighted the potential of TMBMS to inhibit the proliferation of human cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results showed a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Anti-inflammatory Effects

Research published in Inflammation Research examined the anti-inflammatory effects of TMBMS on lipopolysaccharide (LPS)-stimulated macrophages. Key findings included:

- Reduction in the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6).

- Downregulation of NF-kB signaling pathway components.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.